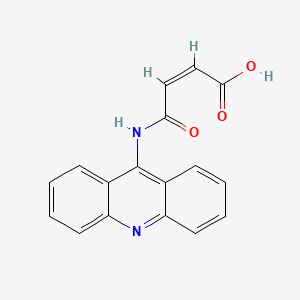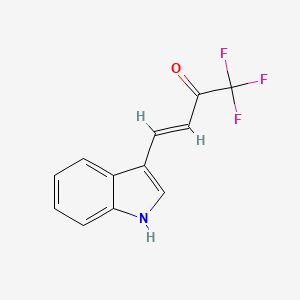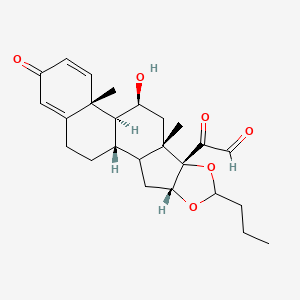
Ciclopirox-d11 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciclopirox-d11 Sodium Salt is a labeled, broad-spectrum antimycotic agent . It is also known as the labeled analogue of Ciclopirox . It is used as an internal standard for the quantification of ciclopirox .
Synthesis Analysis
Ciclopirox-d11 Sodium Salt is synthesized as a solid formulation . It is soluble in DMSO . The formal name of the compound is 6-(cyclohexyl-d11)-1-hydroxy-4-methyl-2(1H)-pyridinone, monosodium salt .Molecular Structure Analysis
The molecular formula of Ciclopirox-d11 Sodium Salt is C12H5D11NO2•Na . Its molecular weight is 240.32 .Chemical Reactions Analysis
Ciclopirox-d11 Sodium Salt is intended for use as an internal standard for the quantification of ciclopirox by GC- or LC-MS . It inhibits the iron-dependent enzyme prolyl hydroxylase 2 (PHD2; IC 50 = 1.58 μM), an effect that is reduced in the presence of iron .Physical And Chemical Properties Analysis
Ciclopirox-d11 Sodium Salt is a solid formulation . It is soluble in DMSO . The molecular formula is C12H5D11NO2•Na and the molecular weight is 240.32 .Mécanisme D'action
Ciclopirox-d11 Sodium Salt stabilizes hypoxia-inducible factor-α (HIF-1α) under normoxic conditions in rat glomus cells when used at a concentration of 5 μM . It is active against clinical isolates of T. rubrum, T. mentagrophytes, and C. albicans (MICs = 0.03-0.5, 0.03-0.5, and 0.06-0.5 μg/ml, respectively) and inhibits growth of T. mentagrophytes on porcine skin ex vivo when applied topically .
Safety and Hazards
Ciclopirox-d11 Sodium Salt is not considered hazardous according to the OSHA Hazard Communication Standard . After inhalation, it is advised to supply fresh air and consult a doctor in case of complaints . After skin contact, the product generally does not irritate the skin . After eye contact, it is advised to rinse the opened eye for several minutes under running water . After swallowing, if symptoms persist, consult a doctor .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ciclopirox-d11 Sodium Salt involves the conversion of Ciclopirox to Ciclopirox-d11 followed by the reaction of Ciclopirox-d11 with sodium hydroxide to form Ciclopirox-d11 Sodium Salt.", "Starting Materials": [ "Ciclopirox", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)" ], "Reaction": [ "Ciclopirox is dissolved in D2O and deuterated using D2 gas to form Ciclopirox-d11.", "Ciclopirox-d11 is then reacted with NaOH to form Ciclopirox-d11 Sodium Salt.", "The reaction is carried out by adding NaOH to a solution of Ciclopirox-d11 in water and stirring for several hours.", "The resulting mixture is then filtered and the solid product is washed with water and dried." ] } | |
Numéro CAS |
52900-30-8 |
Formule moléculaire |
C₁₂H₆D₁₁NNaO₂ |
Poids moléculaire |
241.33 |
Synonymes |
6-Cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridinone Sodium Salt; 6-Cyclohexyl-1-hydroxy-4-methyl-2-pyridinone Sodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)